2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole
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Overview
Description
2-Methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole is a complex heterocyclic compound that features a thiazole ring fused to an indole system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both indole and thiazole moieties in its structure suggests that it may exhibit a range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole typically involves the construction of the thiazole ring followed by its fusion with the indole system. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases due to its pharmacological properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring and are known for their pharmacological properties.
Uniqueness: 2-Methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole is unique due to the combination of both indole and thiazole rings in its structure, which may confer a broader range of biological activities compared to compounds containing only one of these moieties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-methyl-4-(2-phenylethyl)-[1,3]thiazolo[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-13-19-17-15-9-5-6-10-16(15)20(18(17)21-13)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJOUSXPCNHJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N(C3=CC=CC=C32)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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